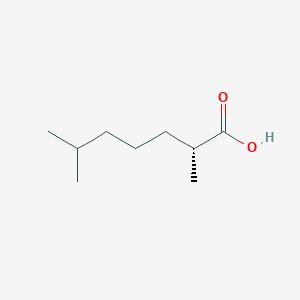![molecular formula C15H13Cl2N3O4 B12843933 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride CAS No. 94006-04-9](/img/structure/B12843933.png)
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride is a chemical compound with the molecular formula C15H12ClN3O4·HCl and a molecular weight of 370.1874 g/mol . This compound is often used as an impurity reference material in the pharmaceutical industry, particularly in the analysis and detection of clonazepam .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoyl chloride, undergoes nitration to introduce a nitro group at the para position.
Acylation: The nitrated product is then acylated with 2-aminoacetamide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the chlorine atom with the nucleophile.
科学的研究の応用
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create various chemical scaffolds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Utilized as an impurity reference material in the quality control of clonazepam.
Industry: Applied in the development and validation of analytical methods for pharmaceutical testing.
作用機序
The mechanism of action of 2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride is primarily related to its role as an impurity in clonazepam. It does not have a direct pharmacological effect but is used to ensure the purity and efficacy of clonazepam by serving as a reference standard .
類似化合物との比較
Similar Compounds
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: This compound is similar but lacks the hydrochloride group.
2-Amino-2’-(o-chlorobenzoyl)-4’-nitroacetanilide: Another related compound used in similar applications.
Uniqueness
2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride is unique due to its specific structure, which includes both a nitro group and a chlorine atom. This combination makes it particularly useful as an impurity reference material for clonazepam .
特性
CAS番号 |
94006-04-9 |
|---|---|
分子式 |
C15H13Cl2N3O4 |
分子量 |
370.2 g/mol |
IUPAC名 |
2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H12ClN3O4.ClH/c16-12-4-2-1-3-10(12)15(21)11-7-9(19(22)23)5-6-13(11)18-14(20)8-17;/h1-7H,8,17H2,(H,18,20);1H |
InChIキー |
LIUNSHRFYDLAAB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


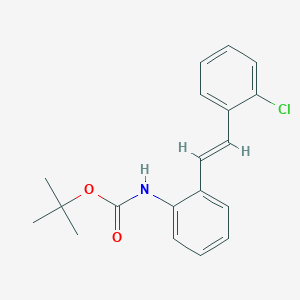






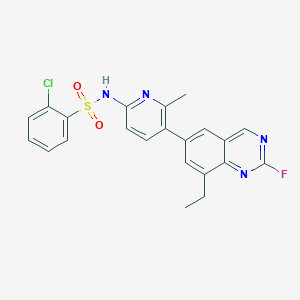
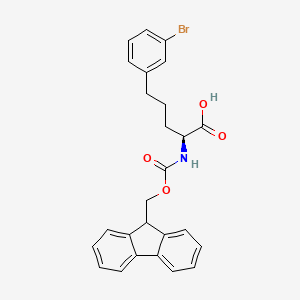
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
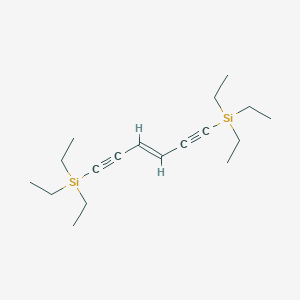
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
